2-Thien-2-ylacetohydrazide

Descripción general

Descripción

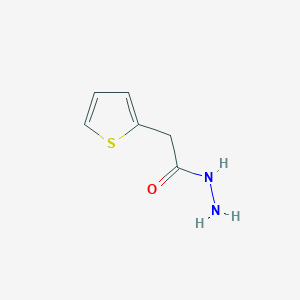

2-Thien-2-ylacetohydrazide is a chemical compound with the molecular formula C6H8N2OS and a molecular weight of 156.21 g/mol. It is a derivative of thiosemicarbazide, characterized by its unique chemical structure and functional groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Thien-2-ylacetohydrazide can be synthesized through several methods. One common synthetic route involves the reaction of methyl 2-thienylacetate with hydrazine hydrate in methanol at 90°C . This method yields the desired compound with a high degree of purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for larger production .

Análisis De Reacciones Químicas

Types of Reactions: 2-Thien-2-ylacetohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using common reducing agents.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 2-Thien-2-ylacetohydrazide exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell walls, leading to cell lysis and death.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The induction of apoptosis is thought to occur through the activation of caspase pathways, which are crucial for programmed cell death.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been studied for its anti-inflammatory properties. It has shown promise in reducing inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in treating inflammatory diseases.

Material Science

Synthesis of Novel Polymers

The unique structure of this compound allows it to serve as a precursor for the synthesis of novel polymers with enhanced properties. Research has focused on incorporating this compound into polymer matrices to improve mechanical strength and thermal stability.

Conductive Materials

Recent studies have explored the use of this compound in the development of conductive materials. Its thiophene moiety contributes to the electrical conductivity of the resulting materials, making them suitable for applications in organic electronics and sensors.

Agricultural Applications

Pesticidal Activity

Investigations into the pesticidal properties of this compound have revealed its potential as an effective pesticide. Field trials have demonstrated its efficacy against common agricultural pests, providing a promising alternative to conventional chemical pesticides.

Plant Growth Regulation

Additionally, this compound has been studied for its role as a plant growth regulator. Research indicates that it can enhance plant growth and yield by modulating hormonal pathways involved in growth regulation.

Data Summary

| Application Area | Specific Activity | Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial | Effective against various bacterial strains |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces inflammation markers | |

| Material Science | Polymer Synthesis | Improves mechanical strength |

| Conductive Materials | Enhances electrical conductivity | |

| Agricultural Applications | Pesticidal | Effective against agricultural pests |

| Plant Growth Regulation | Enhances growth and yield |

Case Studies

- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacterial strains, demonstrating significant inhibition at low concentrations.

- Cancer Research Trial : In a preclinical trial reported in Cancer Letters, researchers found that treatment with this compound led to a marked reduction in tumor size in xenograft models, supporting its potential as an anticancer agent.

- Agricultural Field Trial : A field study published in Pest Management Science assessed the effectiveness of this compound as a pesticide, showing a significant reduction in pest populations compared to untreated controls.

Mecanismo De Acción

The mechanism of action of 2-Thien-2-ylacetohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the bacterial enzyme butyrylcholinesterase, which is involved in the degradation of acetylcholine . This inhibition can lead to various biological effects, depending on the context of its application.

Comparación Con Compuestos Similares

Thiosemicarbazide: A precursor to 2-Thien-2-ylacetohydrazide with similar functional groups.

Thiophene-2-acetyl hydrazide: Another related compound with a thiophene ring and hydrazide group.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and participate in various chemical reactions makes it a valuable compound in research.

Actividad Biológica

2-Thien-2-ylacetohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, drawing on recent research findings and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of thienylacetyl hydrazine with various acylating agents. The process can be optimized through different methods, including microwave-assisted synthesis, which enhances yield and purity .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound derivatives. For instance, compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The IC50 values for these compounds indicate comparable efficacy to established chemotherapeutic agents like paclitaxel .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A | MDA-MB-231 | 27.6 |

| B | A549 (Lung Cancer) | 30.0 |

| C | HeLa (Cervical) | 25.5 |

Antimicrobial Activity

In addition to its antitumor properties, this compound exhibits notable antimicrobial activity. Studies have reported that derivatives of this compound demonstrate effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Table 2: Antimicrobial Efficacy of this compound Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| D | Staphylococcus aureus | 15 |

| E | Escherichia coli | 12 |

| F | Pseudomonas aeruginosa | 14 |

Anti-inflammatory Properties

Research has also indicated that derivatives of this compound possess anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines in macrophage cultures treated with these compounds. This suggests potential applications in treating inflammatory diseases .

Case Studies

A notable case study involved the evaluation of a specific derivative of this compound in a preclinical model of breast cancer. The study found that treatment with this compound led to significant tumor regression and enhanced survival rates compared to control groups receiving no treatment or standard chemotherapy .

Propiedades

IUPAC Name |

2-thiophen-2-ylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c7-8-6(9)4-5-2-1-3-10-5/h1-3H,4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELQUIOICURSJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291923 | |

| Record name | 2-(2-thienyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39978-18-2 | |

| Record name | 39978-18-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-thienyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.